molecular formula C12H16O3 B14518538 5,5-Dimethyl-2-(oxolan-2-ylidene)cyclohexane-1,3-dione CAS No. 62686-82-2

5,5-Dimethyl-2-(oxolan-2-ylidene)cyclohexane-1,3-dione

Cat. No.: B14518538
CAS No.: 62686-82-2
M. Wt: 208.25 g/mol
InChI Key: PNFFZOWGUIYVJF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(oxolan-2-ylidene)cyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with two methyl groups and an oxolane ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(oxolan-2-ylidene)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with an appropriate oxolane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(oxolan-2-ylidene)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5,5-Dimethyl-2-(oxolan-2-ylidene)cyclohexane-1,3-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(oxolan-2-ylidene)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its molecular interactions and binding affinities provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethylcyclohexane-1,3-dione: A closely related compound with similar structural features but lacking the oxolane ring.

    Cyclohexane-1,3-dione derivatives: Various derivatives with different substituents on the cyclohexane ring.

Uniqueness

The presence of the oxolane ring in 5,5-Dimethyl-2-(oxolan-2-ylidene)cyclohexane-1,3-dione distinguishes it from other similar compounds. This unique structural feature imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62686-82-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

5,5-dimethyl-2-(oxolan-2-ylidene)cyclohexane-1,3-dione

InChI

InChI=1S/C12H16O3/c1-12(2)6-8(13)11(9(14)7-12)10-4-3-5-15-10/h3-7H2,1-2H3

InChI Key

PNFFZOWGUIYVJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=C2CCCO2)C(=O)C1)C

Origin of Product

United States

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